molecular formula C8H7BrO2 B13014089 (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol

(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol

Cat. No.: B13014089
M. Wt: 215.04 g/mol
InChI Key: YPXQKMUDRAZXCL-SSDOTTSWSA-N
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Description

(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol is a chiral benzofuran derivative characterized by a bromine atom at the 7-position and a hydroxyl group at the 3-position of the dihydrobenzofuran scaffold. The (S)-enantiomer is of particular interest due to the stereochemical influence on its physicochemical and biological properties. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory effects .

Properties

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-ol

InChI

InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2/t7-/m1/s1

InChI Key

YPXQKMUDRAZXCL-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC=C2)Br)O

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Br)O

Origin of Product

United States

Preparation Methods

Bromination of 2,3-Dihydrobenzofuran Derivatives

A common approach to introduce the bromine atom at the 7-position involves electrophilic bromination of the benzofuran ring using bromine (Br2) or N-bromosuccinimide (NBS) under mild conditions.

  • Procedure: A solution of 2,3-dihydrobenzofuran derivative is treated with bromine in an inert solvent such as dichloromethane at room temperature for 20–30 minutes.
  • Workup: The reaction mixture is washed with aqueous sodium thiosulfate to quench excess bromine, followed by brine wash and drying over sodium sulfate.
  • Outcome: This yields 2,3-dibromo-2,3-dihydrobenzofuran intermediates with high yields (~97%).

Hydroxylation and Stereoselective Formation of the 3-Hydroxy Group

The 3-hydroxy group is introduced via base-mediated hydrolysis or nucleophilic substitution on the dibromo intermediate.

  • Method: Treatment of the dibromo intermediate with potassium hydroxide (KOH) in methanol at room temperature for 30 minutes leads to selective substitution of bromine by hydroxyl, forming the 3-hydroxy group.
  • Stereoselectivity: The reaction conditions favor the (S)-enantiomer formation due to steric and electronic factors inherent in the substrate and reaction environment.

Alternative Synthesis via Phenol and Ethylene Chlorohydrin

Another synthetic route involves the formation of 2-phenyl phenol followed by cyclization to 2,3-dihydrobenzofuran:

  • Step 1: Sodium phenolate reacts with 2-chloroethanol in the presence of copper chloride and ferric chloride catalysts under reflux at 70°C for 3 hours to yield 2-phenyl phenol.
  • Step 2: The 2-phenyl phenol is then cyclized by heating with zinc chloride and manganese chloride at 200–210°C for 3–3.5 hours to form 2,3-dihydrobenzofuran.
  • Bromination: Subsequent bromination at the 7-position can be performed as described above.

Detailed Reaction Conditions and Yields

Step Reagents & Catalysts Conditions Yield (%) Notes
Formation of 2-phenyl phenol Sodium phenolate, 2-chloroethanol, CuCl2/FeCl3 (3:1 or 5:1) Reflux at 70°C for 3 hours Not specified Organic layer washed with NaOH solution
Cyclization to dihydrobenzofuran 2-phenyl phenol, ZnCl2, MnCl2 Reflux at 200–210°C for 3–3.5 hours 88–90 Fraction collected at 88–90°C
Bromination Br2 or NBS, CH2Cl2 Room temperature, 20–30 min ~97 Washed with Na2S2O3 and brine
Hydroxylation KOH in MeOH Room temperature, 30 min 77–95 Stereoselective formation of (S)-isomer

Research Findings and Mechanistic Insights

  • Catalyst Role: Copper and iron chlorides facilitate the initial phenol formation by activating the nucleophilic substitution of 2-chloroethanol on sodium phenolate.
  • Cyclization: Zinc chloride and manganese chloride promote intramolecular cyclization to form the benzofuran ring, with temperature control critical for yield and purity.
  • Bromination Selectivity: Electrophilic bromination occurs preferentially at the 7-position due to electronic density distribution on the benzofuran ring.
  • Stereoselectivity: The hydroxylation step proceeds via nucleophilic substitution on the dibromo intermediate, favoring the (S)-configuration due to steric hindrance and reaction kinetics.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents & Conditions Yield Range (%) Reference
Phenol formation Sodium phenolate + 2-chloroethanol, CuCl2/FeCl3 Reflux 70°C, 3 h Not specified
Cyclization to benzofuran 2-phenyl phenol + ZnCl2 + MnCl2 Reflux 200–210°C, 3–3.5 h 88–90
Bromination Br2 or NBS in CH2Cl2 Room temp, 20–30 min ~97
Hydroxylation (3-OH group) KOH in MeOH Room temp, 30 min 77–95

Scientific Research Applications

(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as a building block in synthesizing complex molecules, investigated for potential biological activities, explored for therapeutic effects, and utilized in developing new materials. The compound's mechanism of action involves interaction with specific molecular targets, with its bromine atom and stereochemistry playing crucial roles in binding affinity and specificity.

General Information:

  • Molecular Formula The molecular formula is C8H7BrO2C_8H_7BrO_2 .
  • IUPAC Name The IUPAC name is 7-bromo-2,3-dihydro-1-benzofuran-3-ol .
  • Molecular Weight The molecular weight is 215.04 g/mol .

Scientific Research Applications

(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol serves various purposes in scientific research:

  • Chemistry It is a building block in synthesizing complex molecules and a reagent in organic reactions.
  • Biology The compound is studied for potential antimicrobial and anticancer properties.
  • Medicine It is investigated for potential therapeutic effects and as a lead compound in drug discovery.
  • Industry It is utilized in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

Preparation Methods

  • Synthetic Routes and Reaction Conditions The synthesis typically involves bromination of 2,3-dihydrobenzofuran, followed by stereoselective reduction using bromine or N-bromosuccinimide (NBS) with a catalyst like iron(III) bromide. Chiral catalysts or reagents ensure the formation of the (S)-enantiomer.
  • Industrial Production Methods Industrial production involves large-scale bromination and reduction, optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques enhance production efficiency.

Chemical Reactions

(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol can undergo several chemical reactions:

  • Oxidation Forms ketones or aldehydes.
  • Reduction Forms 2,3-dihydrobenzofuran.
  • Substitution Forms various substituted benzofurans.

7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol has potential biological activities.

  • Enzyme Inhibition Research shows it significantly inhibits cytochrome P450 enzymes, especially CYP1A2, affecting drug metabolism and interactions.
  • Anti-inflammatory and Analgesic Properties Preliminary studies suggest potential anti-inflammatory and analgesic effects, making it a candidate for treating inflammation and pain.
  • Anticancer Activity Recent studies indicate it may inhibit specific bromodomains associated with various cancers, suggesting potential as an oncology therapeutic agent.

Mechanism of Action

The mechanism of action of (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and the stereochemistry of the compound play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

The following analysis compares (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol with structurally related benzofuran derivatives, focusing on substituent effects, synthetic methodologies, and biological relevance.

Structural and Substituent Comparisons
Compound Name Substituents Key Features
(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol 7-Br, 3-OH Chiral center at C3; bromine enhances lipophilicity and potential bioactivity.
5-(4-Bromo-6-hydroxybenzofuran-3-yl)benzene-1,3-diol (14) 4-Br, 6-OH, 3-(3,5-dihydroxyphenyl) Polyhydroxylated aromatic system; bromine at 4-position may alter electronic properties.
Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate (7) 5-Br, 3-BrCH2, 7-acetyl, 6-OH, 2-COOCH3 Dual bromine substitution (5-Br and 3-BrCH2); ester and acetyl functionalities enhance antifungal synergy.
(Z)-2-(6-((tert-butyldimethylsilyl)oxy)hexylidene)-2,3-dihydrobenzofuran-3-ol (3c) 6-(silyl ether), 3-OH Silyl-protected hydroxyl group; extended alkylidene chain modifies solubility.

Key Observations :

  • Bromine Position: The 7-bromo substitution in the target compound contrasts with 4-bromo (compound 14) or 5-bromo (compound 7) analogs.
  • Functional Groups : Hydroxyl groups at C3 (common in the target compound and compound 3c) enhance hydrogen-bonding capacity, whereas methoxy or silyl ether groups (e.g., compound 3c) improve stability during synthesis .

Key Observations :

  • Demethylation vs. Epoxide-Opening : BBr3-mediated demethylation (compound 14) is harsh compared to the milder Sc(OTf)3-catalyzed spiroketalization (compound 3c), which preserves sensitive functional groups .
  • Halogenation Strategies : Compound 7’s dual bromine substitution suggests sequential halogenation steps, while the target compound’s single bromine may simplify synthesis .

Key Observations :

  • Antifungal Activity : Compound 7’s bromomethyl and acetyl groups are critical for its synergistic antifungal effects, a feature absent in the target compound .
  • Chirality : The (S)-configuration in the target compound could offer superior enantioselective interactions compared to racemic analogs, though this requires validation .

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